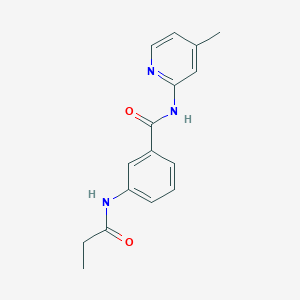![molecular formula C18H12N6 B5397308 1,8-diphenylbis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine](/img/structure/B5397308.png)
1,8-diphenylbis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-diphenylbis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine, commonly known as DPTP, is a heterocyclic compound that has garnered significant attention in the scientific community due to its unique chemical structure and potential applications. DPTP is a fused pyridazine-triazole compound that has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of DPTP is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation. Additionally, DPTP has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DPTP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and potential use as a photosensitizer in photodynamic therapy. Additionally, DPTP has been shown to have potential use as a building block for the synthesis of organic semiconductors and as a catalyst in various chemical reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DPTP in lab experiments include its unique chemical structure, potential applications in various scientific fields, and its ability to inhibit cancer cell proliferation. However, the limitations of using DPTP in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
List of
Orientations Futures
1. Further research to fully understand the mechanism of action of DPTP.
2. Exploration of the potential use of DPTP as a photosensitizer in photodynamic therapy for cancer treatment.
3. Optimization of the synthesis method to obtain higher yields of DPTP.
4. Examination of the potential use of DPTP as a building block for the synthesis of organic semiconductors.
5. Investigation of the potential use of DPTP as a catalyst in various chemical reactions.
Méthodes De Synthèse
DPTP can be synthesized using various methods, including the reaction of 3,6-diphenyl-1,2,4,5-tetrazine with hydrazine hydrate. Another method involves the reaction of 3,6-diphenyl-1,2,4,5-tetrazine with sodium azide followed by reduction with hydrazine hydrate. These methods have been optimized to obtain high yields of DPTP with excellent purity.
Applications De Recherche Scientifique
DPTP has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DPTP has shown promising results as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. Additionally, DPTP has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
In materials science, DPTP has been studied for its potential use as a building block for the synthesis of organic semiconductors. DPTP has also been explored for its potential use as a catalyst in various chemical reactions due to its unique chemical structure.
Propriétés
IUPAC Name |
3,12-diphenyl-1,2,4,5,10,11-hexazatricyclo[7.3.0.02,6]dodeca-3,5,7,9,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6/c1-3-7-13(8-4-1)17-21-19-15-11-12-16-20-22-18(24(16)23(15)17)14-9-5-2-6-10-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQWKBIYTJSKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N4C(=NN=C4C5=CC=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}tetrahydrofuran-3-carboxamide](/img/structure/B5397232.png)
![2-[2-(4-methoxyphenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5397243.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5397251.png)
![7-methyl-N-1-naphthyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5397256.png)
![4-benzyl-3-ethyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one](/img/structure/B5397257.png)

![N-cyclopropyl-2-methyl-7-(3-pyridin-4-ylpropanoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5397268.png)
![1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-(1-piperidinyl)-2-propanol](/img/structure/B5397271.png)
![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenyl-2-propynamide](/img/structure/B5397279.png)
![(4aS*,8aR*)-6-[(2-ethylpyrimidin-5-yl)methyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5397285.png)
![methyl 4-ethyl-5-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5397294.png)
![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5397296.png)
![4-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-5,6,7,8-tetrahydroquinazoline](/img/structure/B5397303.png)